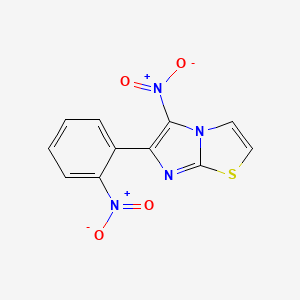

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole

Description

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole is a nitro-substituted heterocyclic compound with a fused imidazo[2,1-b]thiazole core. Its molecular formula is C₁₁H₆N₄O₄S, and molecular weight is 290.25 g/mol . The compound exists in two isomeric forms depending on the nitro group position on the phenyl ring:

- 5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS: 96126-06-6)

- 5-Nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS: 16311-38-9) .

The nitro groups contribute to electron-withdrawing effects, influencing reactivity and biological interactions.

Properties

CAS No. |

96126-06-6 |

|---|---|

Molecular Formula |

C11H6N4O4S |

Molecular Weight |

290.26 g/mol |

IUPAC Name |

5-nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C11H6N4O4S/c16-14(17)8-4-2-1-3-7(8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H |

InChI Key |

VKUDKRKFKJFDPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Common Synthetic Steps

| Step Number | Reaction Type | Typical Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | 2-Aminobenzothiazole + nitro-substituted benzaldehyde, acidic/basic medium | Formation of imidazo-thiazole core |

| 2 | Nitration | Nitrating agents such as nitric acid or mixed acid systems | Introduction of nitro groups |

| 3 | Microwave-assisted synthesis | Microwave irradiation, optimized solvent and temperature | Enhanced reaction rate and yield |

Detailed Preparation Procedures

Cyclization Reaction

The synthesis begins with the condensation of 2-aminobenzothiazole derivatives with nitro-substituted benzaldehydes. This reaction is conducted under acidic or basic conditions, facilitating the formation of the imidazo ring fused to the thiazole moiety. The reaction parameters such as solvent, temperature, and pH are optimized to maximize yield and selectivity.

Nitration Process

Nitration is a critical step to introduce nitro groups at specific positions on the phenyl ring. Controlled nitration avoids over-substitution and degradation of the heterocyclic core. Typical nitrating agents include nitric acid or a mixture of nitric and sulfuric acids, with temperature control to prevent side reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported as an efficient alternative to conventional heating. This method involves exposing the reaction mixture to microwave irradiation, which accelerates molecular interactions and reduces reaction times from hours to minutes. It also improves product purity and yield, making it suitable for laboratory and potentially industrial scale-up.

Industrial Production Considerations

Industrial synthesis of this compound follows similar synthetic routes but emphasizes scalability and cost-effectiveness. Key factors include:

- Use of continuous flow reactors to maintain consistent reaction conditions.

- Optimization of solvent systems and catalysts for better reaction control.

- Efficient purification techniques to isolate the compound with high purity.

The choice of reagents and reaction parameters is critical to ensure reproducibility and safety at large scales.

Chemical Reaction Analysis and Modifications

The compound’s nitro groups are reactive centers for further chemical modifications, which can tailor biological activity:

- Reduction : Nitro groups can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Substitution : Nucleophilic substitution reactions can replace nitro groups with other functional groups using reagents like sodium methoxide or potassium carbonate.

- Oxidation : Although less common for this compound, oxidation reactions can modify substituents under specific conditions.

Table 2: Reactions of Nitro Groups in this compound

| Reaction Type | Reagents/Conditions | Typical Products |

|---|---|---|

| Reduction | Sodium borohydride, catalytic hydrogenation | Corresponding amines |

| Substitution | Sodium methoxide, potassium carbonate | Functional group-substituted derivatives |

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidized derivatives (less common) |

Research Findings and Structural Analysis

Studies on the compound’s structure reveal that the fused imidazo-thiazole rings and the nitro substituents contribute to its biological activity by facilitating interactions with molecular targets such as enzymes in pathogens. Structural modifications through the reactions above have been explored to enhance antimicrobial and anticancer efficacy.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Conventional Cyclization | Condensation of aminobenzothiazole and benzaldehyde derivatives under acidic/basic conditions | Well-established, reproducible | Longer reaction times |

| Nitration | Introduction of nitro groups using nitrating agents | Essential for biological activity | Requires strict control to avoid over-nitration |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Faster, higher yields, purer products | Requires specialized equipment |

| Industrial Continuous Flow | Scale-up using continuous flow reactors | Scalable, cost-effective | Requires process optimization |

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Cyclization: Acidic or basic conditions, heat.

Major Products Formed

Reduction: Formation of 5-amino-6-(aminophenyl)imidazo(2,1-b)thiazole.

Substitution: Formation of various substituted imidazo-thiazole derivatives.

Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

Chemical Structure and Synthesis

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole features a complex structure characterized by an imidazo[2,1-b]thiazole core with nitro and phenyl substituents. The synthesis of this compound typically involves multi-step reactions that require precise control over conditions to ensure high yields and purity. Common synthetic strategies include:

- Nitration Reactions : Introducing nitro groups onto the phenyl ring.

- Cyclization Processes : Forming the imidazo-thiazole framework through condensation reactions.

Biological Activities

The compound has been investigated for various biological activities, particularly its potential as an anticancer agent and its efficacy against Mycobacterium tuberculosis.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance:

- Pancreatic Cancer : A series of imidazo[2,1-b]thiazole derivatives were tested against pancreatic ductal adenocarcinoma (PDAC) cells. Notably, compounds showed IC50 values ranging from 5.11 to 10.8 µM, indicating promising anticancer properties .

- Mechanism of Action : These compounds may inhibit cell migration and proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anti-mycobacterial Activity

The compound has also demonstrated significant activity against Mycobacterium tuberculosis:

- Selective Inhibition : Certain derivatives exhibited IC50 values as low as 2.32 µM against Mycobacterium tuberculosis H37Ra with no toxicity towards normal lung fibroblast cells .

- Molecular Docking Studies : Investigations into the binding interactions of these compounds with target proteins have provided insights into their mechanism of action.

Case Study 1: Anticancer Properties

In a study focused on pancreatic cancer models (SUIT-2, Capan-1, Panc-1), specific derivatives exhibited not only growth inhibition but also reduced migration rates in scratch assays. This suggests potential for therapeutic use in aggressive cancer types .

Case Study 2: Anti-Tubercular Activity

A recent investigation highlighted the selective activity of this compound derivatives against Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria. This selectivity is crucial for developing targeted therapies that minimize side effects .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole | Imidazole-thiazole core with nitro groups | Antitumor properties |

| 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole | Different substituent pattern | Anticancer activity |

| 5-Nitroimidazo[2,1-b][1,3]thiazole | Lacks phenoxy group | Antimicrobial activity |

Mechanism of Action

The mechanism of action of 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in the bacterial cell wall synthesis pathway. In cancer cells, the compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspases .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Core Heterocycle Variations

Table 2: Heterocyclic Modifications and Activities

Key Observations:

- The imidazo[2,1-b]thiazole scaffold is privileged for antitubercular and 15-lipoxygenase (15-LOX) inhibition, as seen in .

Substituent Electronic Effects

- This contrasts with methyl or ethyl substituents (), which prioritize hydrophobic interactions .

- Aryl Group Electronics : Nitrophenyl groups (electron-deficient) may improve binding to oxidoreductases compared to electron-rich aryl groups (e.g., methoxyphenyl in ) .

Biological Activity

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features an imidazo ring fused with a thiazole ring and is characterized by two nitro substituents. Its molecular formula is CHNOS, with a molecular weight of approximately 292.27 g/mol. The presence of nitro groups significantly influences its chemical reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- DNA Interaction : The compound can bind to DNA, inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.

- Reactive Intermediates : Nitro groups can undergo bioreduction, forming reactive intermediates that damage cellular components.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates it has effective activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans (for antifungal properties)

The minimum inhibitory concentration (MIC) values for these pathogens vary but indicate promising efficacy .

Anticancer Activity

The anticancer potential of the compound has been explored through various studies:

- Cell Lines Tested : The compound has shown effectiveness against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1).

- IC50 Values : Notable IC50 values range from 5.11 to 10.8 µM across different cell lines, demonstrating substantial antiproliferative activity .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of various tumor cell lines. For instance, a study reported IC50 values in the submicromolar range against human cervix carcinoma (HeLa) cells .

- Antimicrobial Evaluation : A comprehensive evaluation highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy was compared to standard antibiotics, showcasing its potential as an alternative therapeutic agent .

Comparative Analysis

| Compound | Activity | IC50 (µM) | Target Pathogen/Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | Varies | S. aureus, E. coli |

| This compound | Anticancer | 5.11 - 10.8 | MCF-7, A549 |

Q & A

Q. How can imidazo[2,1-b]thiazole derivatives be incorporated into drug-delivery systems to enhance bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.